2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane
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Overview
Description
2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound features a chlorophenoxy group and a dimethoxymethyl group attached to the oxirane ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Epoxidation Reaction: One common method to synthesize 2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane involves the epoxidation of 4-(4-Chlorophenoxy)benzaldehyde using a sulfur ylide.
Reduction and Cyclization: Another method involves the reduction of 2-halo-1-(4-Chlorophenoxy)ethanone using sodium borohydride, followed by cyclization in the presence of sodium hydroxide to form the oxirane ring.
Oxidation of Styrene Derivatives: The compound can also be synthesized by oxidizing 4-(4-Chlorophenoxy)styrene using hydrogen peroxide or potassium peroxymonosulfate (KHSO5).
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation reactions using optimized conditions to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the oxirane ring into diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium peroxymonosulfate (KHSO5)
Reducing Agents: Sodium borohydride
Bases: Sodium hydroxide
Major Products
Benzylic Alcohols: Formed through oxidation reactions
Diols: Formed through reduction of the oxirane ring
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane involves its interaction with molecular targets through its reactive oxirane ring. The oxirane ring can undergo nucleophilic attack by various biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The chlorophenoxy group may also contribute to its activity by interacting with specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenoxyphenyl)oxirane: Lacks the chlorophenoxy group, making it less reactive in certain substitution reactions.
2-(4-(4-Chlorophenoxy)phenyl)acetic acid: Contains an acetic acid group instead of the oxirane ring, leading to different chemical properties and reactivity.
Uniqueness
2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane is unique due to its combination of the oxirane ring and the chlorophenoxy group, which imparts distinct reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
92895-43-7 |
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Molecular Formula |
C17H17ClO4 |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane |
InChI |
InChI=1S/C17H17ClO4/c1-19-16(20-2)17(11-21-17)12-3-7-14(8-4-12)22-15-9-5-13(18)6-10-15/h3-10,16H,11H2,1-2H3 |
InChI Key |
BDXVJVXVKDCURL-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1(CO1)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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